3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one
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Description
3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Polymeric Materials
Research by Rahmani and Mahani (2015) explored the synthesis and characterization of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units. These polymers exhibit good thermal stability and relatively high glass transition temperatures, suggesting their potential use in high-performance materials applications. The solubility experiments indicated that these polymers have lower solubility in organic solvents due to their crystallinity, which was confirmed by X-ray diffraction, but they have good solubility in NMP solvent (Rahmani & Mahani, 2015).
Antimicrobial and Antibacterial Activities
A study by Sindhu et al. (2013) focused on the multicomponent synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, which were evaluated for their in vitro antibacterial and antifungal activities. The compounds displayed varying degrees of inhibition against common bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sindhu et al., 2013).
Organic Synthesis and Pharmaceutical Applications
The research on azetidinone derivatives, such as those by Chopde et al. (2012), has shown promising antibacterial activities against various bacterial strains. These findings underscore the utility of azetidinone derivatives in developing new antibacterial agents. The synthesis routes and structural characterizations indicate these compounds' potential in designing novel therapeutics (Chopde et al., 2012).
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-6-4-5-14(11-16)19-25-20(29-26-19)15-12-27(13-15)18(28)9-10-30-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRINPRCJHTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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